N-benzyl-2-hydrazinyl-2-oxoacetamide
Overview
Description
N-benzyl-2-hydrazinyl-2-oxoacetamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.207 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a hydrazinyl-oxoacetamide moiety. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-hydrazinyl-2-oxoacetamide typically involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually require a solvent such as ethanol or methanol and are carried out under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-hydrazinyl-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxoacetamide, while reduction could produce benzyl hydrazine derivatives .
Scientific Research Applications
N-benzyl-2-hydrazinyl-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-hydrazinyl-2-oxoacetamide: Unique due to its specific hydrazinyl-oxoacetamide structure.
N-benzyl-2-hydrazinyl-2-oxoethanamide: Similar structure but with different functional groups.
N-benzyl-2-hydrazinyl-2-oxopropanamide: Another similar compound with a different carbon chain length.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hydrazinyl group, in particular, is a key feature that differentiates it from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-hydrazinyl-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-12-9(14)8(13)11-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKBYAOYXSBMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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